
2,6-Dimethyl-4-methylideneoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-methylideneoctane is an organic compound with the molecular formula C11H22 It is a branched hydrocarbon, specifically an alkene, characterized by the presence of a double bond at the fourth carbon atom and methyl groups at the second and sixth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts, to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-methylideneoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond or methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,6-Dimethyl-4-methylideneoctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethyl-4-methylideneoctane involves its interaction with molecular targets, such as enzymes or receptors. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions, which can modulate its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
2,6-Dimethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,6-Dimethyl-4-heptene: An alkene with a similar structure but a shorter carbon chain.
2,4-Dimethyl-6-octene: An isomer with different positions of the double bond and methyl groups.
Uniqueness
2,6-Dimethyl-4-methylideneoctane is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials and pharmaceuticals.
特性
CAS番号 |
61063-92-1 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
2,6-dimethyl-4-methylideneoctane |
InChI |
InChI=1S/C11H22/c1-6-10(4)8-11(5)7-9(2)3/h9-10H,5-8H2,1-4H3 |
InChIキー |
FCBQFJZCLRLYQT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(=C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


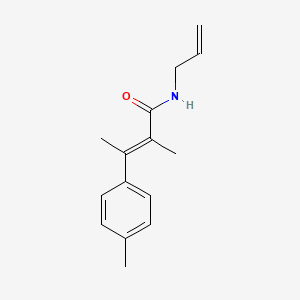
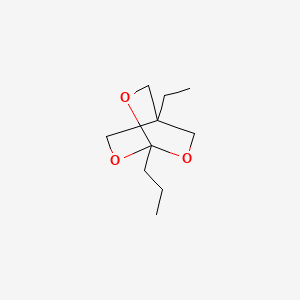
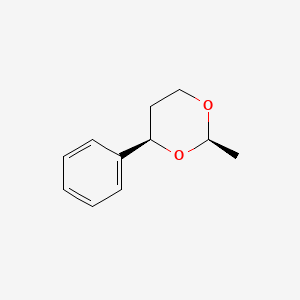
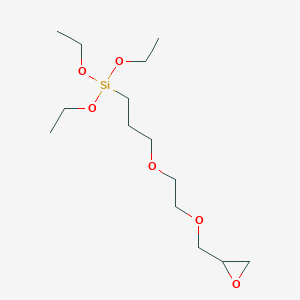
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
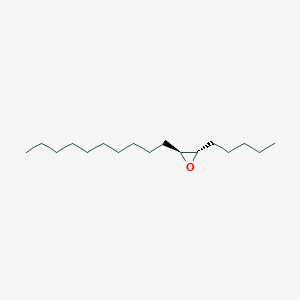
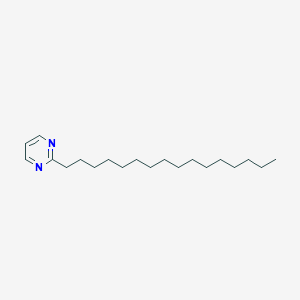
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
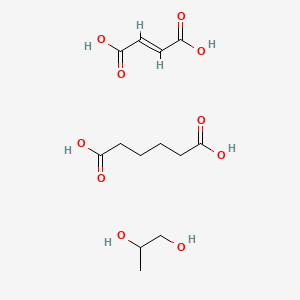
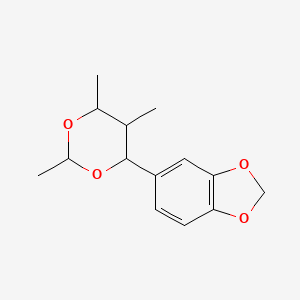

![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)
